molecular formula C25H32N2O2 B4648861 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol

カタログ番号: B4648861
分子量: 392.5 g/mol
InChIキー: CCDFNZRIXBXVSZ-GZTJUZNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol, also known as EMTEC, is a synthetic estrogen receptor (ER) ligand. It is a nonsteroidal compound that has been shown to have potential therapeutic applications in the treatment of breast cancer and osteoporosis. EMTEC has a unique chemical structure that allows it to bind selectively to the ER and modulate its activity.

作用機序

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol binds selectively to the ER and modulates its activity. The ER is a nuclear receptor that plays a critical role in the regulation of gene expression. When estrogen binds to the ER, it activates a cascade of signaling pathways that result in the transcription of target genes. This compound binds to the ER in a manner that is distinct from estrogen and modulates its activity in a way that is different from other ER ligands. This unique mechanism of action makes this compound a promising candidate for the development of novel therapeutics.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In breast cancer cells, this compound has been shown to inhibit the growth of ER+ breast cancer cells by inducing apoptosis. In osteoporosis, this compound has been shown to increase bone density and reduce bone loss in animal models. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.

実験室実験の利点と制限

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has several advantages for lab experiments. It is a nonsteroidal compound that has a unique mechanism of action, which makes it a promising candidate for the development of novel therapeutics. This compound has also been shown to be effective in animal models of breast cancer and osteoporosis, which suggests that it may have potential clinical applications. However, there are some limitations to using this compound in lab experiments. It is a synthetic compound that may have limited bioavailability and may not be suitable for use in humans.

将来の方向性

There are several future directions for research on 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol. One area of research is the development of novel therapeutics based on the unique mechanism of action of this compound. Another area of research is the investigation of the anti-inflammatory effects of this compound and its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Further studies are also needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in other areas of medicine.

科学的研究の応用

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has been extensively studied for its potential therapeutic applications in the treatment of breast cancer and osteoporosis. In breast cancer, this compound has been shown to inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells by binding to the ER and modulating its activity. This compound has also been shown to induce apoptosis (cell death) in breast cancer cells, which is a desirable outcome in cancer therapy. In osteoporosis, this compound has been shown to increase bone density and reduce bone loss in animal models.

特性

IUPAC Name

(16E)-16-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-4-27-14-18(15(2)26-27)11-17-13-23-22-7-5-16-12-19(28)6-8-20(16)21(22)9-10-25(23,3)24(17)29/h6,8,11-12,14,21-24,28-29H,4-5,7,9-10,13H2,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDFNZRIXBXVSZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol
Reactant of Route 2
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol
Reactant of Route 3
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol
Reactant of Route 4
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol
Reactant of Route 5
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol
Reactant of Route 6
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。